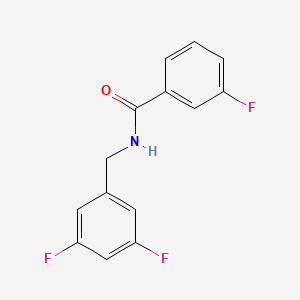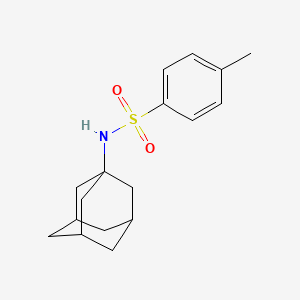![molecular formula C19H20FN3O2S B7496798 2-[4-(4-Ethylphenyl)sulfonylpiperazin-1-yl]-6-fluorobenzonitrile](/img/structure/B7496798.png)
2-[4-(4-Ethylphenyl)sulfonylpiperazin-1-yl]-6-fluorobenzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(4-Ethylphenyl)sulfonylpiperazin-1-yl]-6-fluorobenzonitrile, commonly known as EFBN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. EFBN is a member of the piperazine family and is widely used as a pharmacophore in the development of new drugs.
作用机制
The mechanism of action of EFBN is not fully understood. However, it is believed that EFBN exerts its biological effects by binding to specific targets in the body, such as enzymes or receptors. EFBN has been found to interact with a variety of targets, including protein kinases, phosphodiesterases, and G protein-coupled receptors.
Biochemical and Physiological Effects
EFBN has been found to exhibit a wide range of biochemical and physiological effects. EFBN has been found to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. EFBN has also been found to exhibit anticancer activity by inducing apoptosis in cancer cells. EFBN has been found to inhibit the activity of various enzymes, including phosphodiesterases and protein kinases, which are involved in various cellular processes, such as signal transduction and cell cycle regulation.
实验室实验的优点和局限性
EFBN has several advantages for lab experiments. EFBN is readily available and can be synthesized using a variety of methods. EFBN is also relatively stable and can be stored for extended periods without significant degradation. However, EFBN also has some limitations. EFBN is relatively insoluble in water, which can limit its use in certain experiments. EFBN also has a relatively short half-life, which can make it difficult to study its long-term effects.
未来方向
There are several future directions for the study of EFBN. One area of research is the development of new EFBN derivatives with improved pharmacological properties. Another area of research is the elucidation of the mechanism of action of EFBN. Further studies are also needed to determine the long-term effects of EFBN and its potential applications in the treatment of various diseases.
Conclusion
In conclusion, EFBN is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. EFBN has been found to exhibit a wide range of biological activities, including antibacterial, anticancer, antifungal, and antiviral activities. EFBN has also been found to be a potent inhibitor of various enzymes, including proteases, kinases, and phosphodiesterases. EFBN has several advantages for lab experiments, but also has some limitations. Further studies are needed to determine the full potential of EFBN in drug discovery and development.
合成方法
EFBN can be synthesized using a variety of methods. One of the most common methods is the reaction of 2-(4-aminophenyl)-6-fluorobenzonitrile with 4-ethylphenylsulfonyl chloride in the presence of a base. The reaction yields EFBN as a white solid, which can be purified using column chromatography.
科学研究应用
EFBN has been extensively studied for its potential applications as a pharmacophore in drug discovery and development. EFBN has been found to exhibit a wide range of biological activities, including antibacterial, anticancer, antifungal, and antiviral activities. EFBN has also been found to be a potent inhibitor of various enzymes, including proteases, kinases, and phosphodiesterases.
属性
IUPAC Name |
2-[4-(4-ethylphenyl)sulfonylpiperazin-1-yl]-6-fluorobenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O2S/c1-2-15-6-8-16(9-7-15)26(24,25)23-12-10-22(11-13-23)19-5-3-4-18(20)17(19)14-21/h3-9H,2,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFIKMESKAOOZME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=C(C(=CC=C3)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-[4-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethyl]isoindole-1,3-dione](/img/structure/B7496718.png)
![[4-[(3-Chloro-4-methylquinolin-2-yl)methyl]piperazin-1-yl]-(furan-2-yl)methanone](/img/structure/B7496722.png)
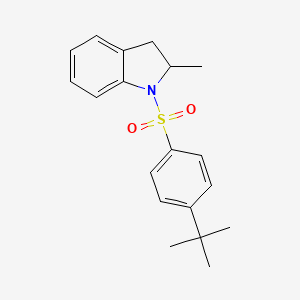
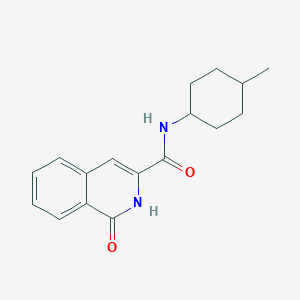
![N-[2-(pyrazin-2-ylamino)ethyl]methanesulfonamide](/img/structure/B7496748.png)
![8-[(1-Methylimidazol-2-yl)sulfanylmethyl]quinoline](/img/structure/B7496760.png)
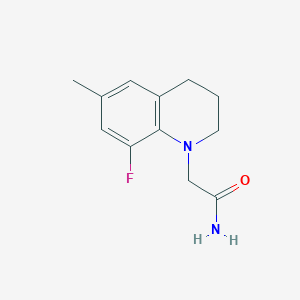
![N-[(3,5-difluorophenyl)methyl]-1-methyl-2-oxopyridine-4-carboxamide](/img/structure/B7496777.png)
![2-Fluoro-6-[4-(2-methyl-3-nitrophenyl)sulfonylpiperazin-1-yl]benzonitrile](/img/structure/B7496780.png)
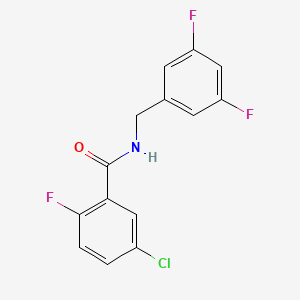
![N-[(3,5-difluorophenyl)methyl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B7496790.png)
![Methyl 3-[4-(2-cyano-3-fluorophenyl)piperazin-1-yl]sulfonyl-4-methylbenzoate](/img/structure/B7496811.png)
